molecular formula C8H7N5O2 B2395092 Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate CAS No. 1494914-07-6

Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B2395092
CAS RN: 1494914-07-6
M. Wt: 205.177
InChI Key: NBCLKNNSTJKNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate” is a complex organic compound that contains a pyrimidine ring and a 1,2,4-triazole ring . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 1,2,4-triazole is a class of heterocyclic compounds that contain a five-member ring of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would contain a pyrimidine ring attached to a 1,2,4-triazole ring via a carbon atom . The exact structure and the positions of the various functional groups would depend on the specifics of the synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized via a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. This compound was structurally characterized using X-ray single crystal diffraction and various spectroscopic techniques, demonstrating potential in the study of molecular structures and intermolecular interactions through Hirshfeld surface analysis and DFT calculations. It exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential in antimicrobial research (Lahmidi et al., 2019).

Chemical Transformations and Isomerizations

Research into the chemical behaviors of related pyrimidin-yl compounds has led to the formation of s-triazolo[4,3-c]pyrimidine and its rearrangement into s-triazolo[1,5-c]pyrimidines via acylaminoalkenyltriazoles, contributing to the understanding of chemical reactions and rearrangements in organic synthesis (Brown & Nagamatsu, 1978).

Anticancer and Anti-inflammatory Properties

Several studies have synthesized and evaluated heterocyclic derivatives including 1,2,4-triazole-3(4H)-one and pyrimidine-5-carbonitrile moieties for their anti-inflammatory and anticancer activities. These compounds have been shown to possess significant biological activities, highlighting the potential of pyrimidin-yl compounds in the development of new therapeutic agents (Fahmy et al., 2012).

Antiviral Applications

The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, demonstrates the relevance of pyrimidin-yl compounds in antiviral drug development. This compound was synthesized in supercritical carbon dioxide, showcasing an environmentally friendly approach to pharmaceutical synthesis (Baklykov et al., 2019).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and in what quantities . Without specific information, it’s not possible to provide detailed safety and hazard information.

properties

IUPAC Name

methyl 1-pyrimidin-2-yl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-15-7(14)6-11-5-13(12-6)8-9-3-2-4-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLKNNSTJKNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate

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